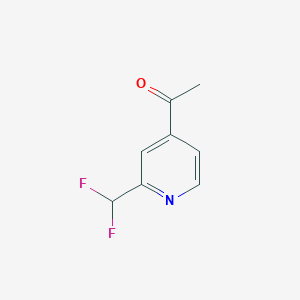
1-(2-(Difluoromethyl)pyridin-4-yl)ethanone
Overview
Description
“1-(2-(Difluoromethyl)pyridin-4-yl)ethanone” is a chemical compound with the CAS Number: 1256788-49-4 . It has a molecular weight of 171.15 . The IUPAC name for this compound is 1-[2-(difluoromethyl)-4-pyridinyl]ethanone . The compound is stored in an inert atmosphere at temperatures between 2-8°C . It is a liquid in its physical form .
Molecular Structure Analysis
The InChI code for “1-(2-(Difluoromethyl)pyridin-4-yl)ethanone” is 1S/C8H7F2NO/c1-5(12)6-2-3-11-7(4-6)8(9)10/h2-4,8H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“1-(2-(Difluoromethyl)pyridin-4-yl)ethanone” is a liquid at room temperature . It has a molecular weight of 171.15 . The compound is stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Bioactive Compounds Synthesis
1-(2-(Difluoromethyl)pyridin-4-yl)ethanone is utilized in the synthesis of bioactive compounds. For instance, its derivatives have been synthesized and evaluated for antimicrobial activity. These compounds exhibit significant antimicrobial properties, as demonstrated in a study where 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, a derivative, showed promising results against various microbial strains (Salimon, Salih, & Hussien, 2011).
Quantum Mechanical Modeling
The compound has also been the subject of quantum mechanical modeling studies. Its structural and vibrational properties were explored using the B3LYP/6-31G* method, providing insights into its reactivities and characteristics. Such studies are crucial for understanding and predicting the behavior of new fluoromethylated derivatives in various applications (Cataldo, Castillo, Br, & An, 2014).
Fluorophore-Based Synthesis
Research has explored the use of 1-(2-(Difluoromethyl)pyridin-4-yl)ethanone in the synthesis of fluorophore-based compounds. A study demonstrated the synthesis of nicotinonitriles with strong fluorescence emission, which are valuable in various scientific applications, particularly in materials science (Hussein, El Guesmi, & Ahmed, 2019).
Antiviral Compound Development
The compound's derivatives have been investigated for potential antiviral properties. In one study, derivatives exhibited anti-HSV1 and anti-HAV-MBB activity, highlighting the compound's relevance in developing new antiviral agents (Attaby, Elghandour, Ali, & Ibrahem, 2006).
Catalytic Applications
The compound has been employed in the synthesis of metal complexes with potential catalytic applications. A study synthesized iron and cobalt dichloride complexes using 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone, showing significant activity in ethylene reactivity, which is crucial in industrial chemical processes (Sun, Hao, Li, Zhang, Wang, Yi, Asma, & Tang, 2007).
Safety And Hazards
properties
IUPAC Name |
1-[2-(difluoromethyl)pyridin-4-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO/c1-5(12)6-2-3-11-7(4-6)8(9)10/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLZKBGNHNAPDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=NC=C1)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Difluoromethyl)pyridin-4-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



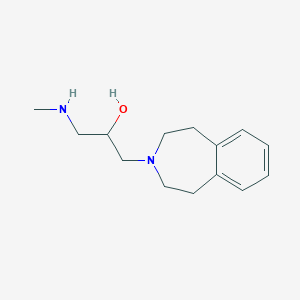
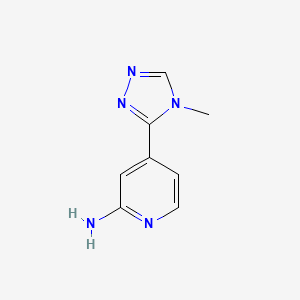
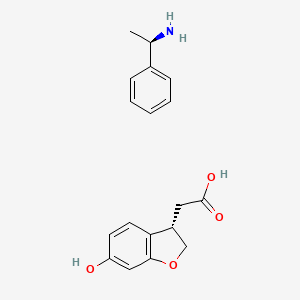
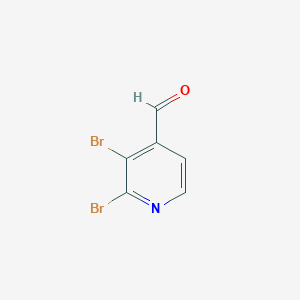
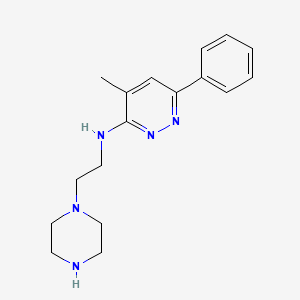
![[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetonitrile](/img/structure/B1427237.png)
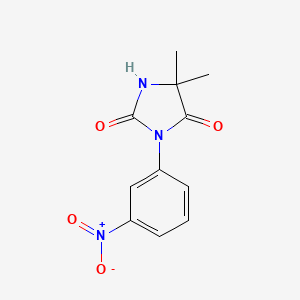
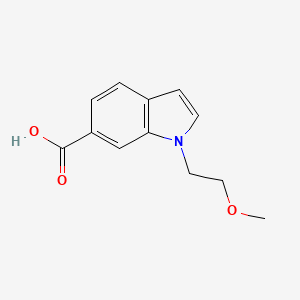
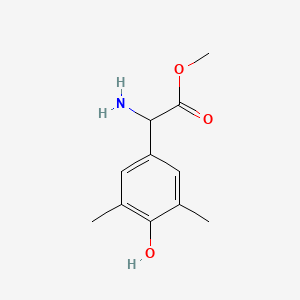
![3-{[(4,6-Dimethylpyrimidin-2-yl)amino]methyl}benzoic acid](/img/structure/B1427243.png)
![N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)-[1,1'-biphenyl]-4-amine](/img/structure/B1427245.png)
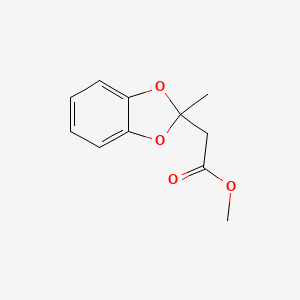
![4,6-Dibromo-2-chlorobenzo[d]thiazole](/img/structure/B1427249.png)
![2-Methylimidazo[1,2-a]pyridin-7-amine](/img/structure/B1427250.png)